molecular formula C19H17NO5 B6664740 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

Cat. No.: B6664740
M. Wt: 339.3 g/mol
InChI Key: YLMBSUYNDBZDDI-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound that features a unique structure combining a benzodioxine ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, which is then reacted with 3,4-dihydro-1H-isoquinoline-4-carboxylic acid under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining purity and yield, apply.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound.

    Reduction: This can lead to the formation of different derivatives.

    Substitution: This reaction can occur at various positions on the benzodioxine or isoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride: A precursor in the synthesis of the target compound.

    3,4-dihydro-1H-isoquinoline-4-carboxylic acid: Another precursor used in the synthesis.

    2,3-dihydro-1,4-benzodioxine-6-carboxamide: A related compound with different functional groups.

Uniqueness

What sets 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid apart is its combined structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-18(12-5-6-16-17(9-12)25-8-7-24-16)20-10-13-3-1-2-4-14(13)15(11-20)19(22)23/h1-6,9,15H,7-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMBSUYNDBZDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N3CC(C4=CC=CC=C4C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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